molecular formula C11H11NO5 B14862886 Dimethyl 6-acetylpyridine-2,4-dicarboxylate

Dimethyl 6-acetylpyridine-2,4-dicarboxylate

Cat. No.: B14862886
M. Wt: 237.21 g/mol
InChI Key: HBMVUOYDYRKUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 6-acetylpyridine-2,4-dicarboxylate is an organic compound with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of two ester groups and an acetyl group attached to the pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 6-acetylpyridine-2,4-dicarboxylate can be synthesized through various synthetic routes. One common method involves the esterification of 6-acetylpyridine-2,4-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 6-acetylpyridine-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of dimethyl 6-acetylpyridine-2,4-dicarboxylate depends on its specific applicationFor example, the ester groups can participate in esterification and transesterification reactions, while the acetyl group can undergo nucleophilic addition reactions . These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

dimethyl 6-acetylpyridine-2,4-dicarboxylate

InChI

InChI=1S/C11H11NO5/c1-6(13)8-4-7(10(14)16-2)5-9(12-8)11(15)17-3/h4-5H,1-3H3

InChI Key

HBMVUOYDYRKUEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.